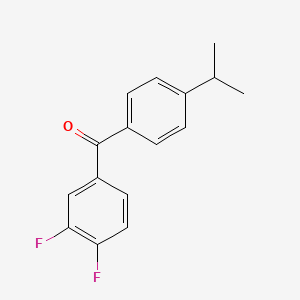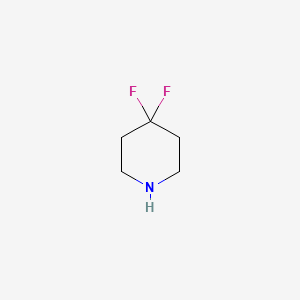![molecular formula C13H15N3O B1302802 6-[(Piperazin-1-yl)carbonyl]-1H-Indol CAS No. 633322-11-9](/img/structure/B1302802.png)
6-[(Piperazin-1-yl)carbonyl]-1H-Indol
Übersicht
Beschreibung
6-[(Piperazin-1-yl)carbonyl]-1H-indole is a synthetic compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol . This compound is known for its diverse applications in various fields of research and industry, particularly in the development of pharmaceuticals and biochemical research .
Wissenschaftliche Forschungsanwendungen
6-[(Piperazin-1-yl)carbonyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 6-[(Piperazin-1-yl)carbonyl]-1h-indole may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-[(Piperazin-1-yl)carbonyl]-1h-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it is likely that 6-[(Piperazin-1-yl)carbonyl]-1h-indole impacts multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound exerts diverse effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
6-[(Piperazin-1-yl)carbonyl]-1H-indole plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase (AChE), where it acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition . This interaction suggests that 6-[(Piperazin-1-yl)carbonyl]-1H-indole can modulate the activity of AChE, which is crucial for neurotransmission.
Cellular Effects
The effects of 6-[(Piperazin-1-yl)carbonyl]-1H-indole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with AChE can alter neurotransmitter levels, impacting neuronal signaling and potentially affecting cognitive functions . Additionally, 6-[(Piperazin-1-yl)carbonyl]-1H-indole may influence gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 6-[(Piperazin-1-yl)carbonyl]-1H-indole exerts its effects through binding interactions with biomolecules. Its inhibition of AChE involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thus enhancing cholinergic signaling . This mechanism of action highlights the compound’s potential as a modulator of neurotransmission and its relevance in neurological research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[(Piperazin-1-yl)carbonyl]-1H-indole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-[(Piperazin-1-yl)carbonyl]-1H-indole remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to the compound may lead to alterations in cell signaling and metabolism, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of 6-[(Piperazin-1-yl)carbonyl]-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on neurotransmission and cognitive function. At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity and disruptions in metabolic processes . Understanding the dosage thresholds is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
6-[(Piperazin-1-yl)carbonyl]-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes . Identifying the specific enzymes and pathways involved in its metabolism is essential for understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 6-[(Piperazin-1-yl)carbonyl]-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
6-[(Piperazin-1-yl)carbonyl]-1H-indole exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its interactions with biomolecules and its overall efficacy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Piperazin-1-yl)carbonyl]-1H-indole typically involves the reaction of 1H-indole with piperazine in the presence of a suitable carbonylating agent. One common method involves the use of phosgene or triphosgene as the carbonylating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 6-[(Piperazin-1-yl)carbonyl]-1H-indole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Piperazin-1-yl)carbonyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor for Alzheimer’s disease.
1-Boc-piperazine: A protected form of piperazine used in various synthetic applications.
3-(Piperazin-1-yl)-1,2-benzothiazole: Investigated for its potential anti-tubercular activity.
Uniqueness
6-[(Piperazin-1-yl)carbonyl]-1H-indole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
IUPAC Name |
1H-indol-6-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-2-1-10-3-4-15-12(10)9-11/h1-4,9,14-15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRKDEZHNHRTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375465 | |
| Record name | 6-[(piperazin-1-yl)carbonyl]-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633322-11-9 | |
| Record name | 6-[(piperazin-1-yl)carbonyl]-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(Piperazin-1-yl)carbonyl]-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine](/img/structure/B1302741.png)

![6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302745.png)
![2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302746.png)
